A-437203

説明

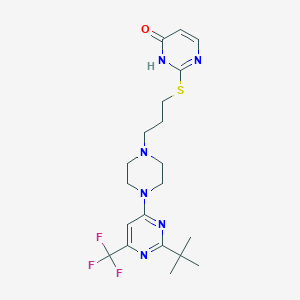

Structure

3D Structure

特性

IUPAC Name |

2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N6OS/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVAICSRMHXLJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176529 |

Source

|

| Record name | ABT-925 anhydrous free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220519-06-2 |

Source

|

| Record name | ABT-925 anhydrous free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-925 anhydrous free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-925 ANHYDROUS FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6CKI5C54O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-437203: A Technical Guide to its Mechanism of Action as a Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-437203 is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. This document provides a comprehensive technical overview of its mechanism of action, drawing from available preclinical data. The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and substance use disorders. The selective blockade of D3 receptors by compounds such as this compound presents a promising therapeutic strategy, potentially offering a more targeted approach with fewer side effects compared to less selective dopamine antagonists. This guide summarizes the binding affinity and selectivity profile of this compound, details relevant experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The affinity of this compound for dopamine receptor subtypes has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor | Ki (nM) | Selectivity vs. D3 |

| Dopamine D3 | 1.6 | - |

| Dopamine D2 | 71 | 44-fold |

| Dopamine D4 | 6220 | 3888-fold |

Table 1: In Vitro Binding Affinity of this compound for Human Dopamine Receptor Subtypes.

Mechanism of Action

This compound acts as a competitive antagonist at the dopamine D3 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, dopamine. This prevents the initiation of the downstream signaling cascade typically associated with D3 receptor activation.

Dopamine D3 Receptor Signaling

The dopamine D3 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist like dopamine, the receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components can then modulate the activity of various downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocols

The characterization of a D3 receptor antagonist like this compound involves a series of in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the D3 receptor by this compound.

-

Materials:

-

Cell membranes expressing the human dopamine D3 receptor.

-

Radioligand (e.g., [3H]-spiperone).

-

This compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known D3 antagonist like haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the ability of a compound to antagonize agonist-stimulated G protein activation.

-

Objective: To determine the effect of this compound on dopamine-stimulated [35S]GTPγS binding to membranes containing the D3 receptor.

-

Materials:

-

Cell membranes expressing the human dopamine D3 receptor.

-

[35S]GTPγS.

-

Dopamine (agonist).

-

This compound at various concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of dopamine to stimulate the receptors.

-

Initiate the binding reaction by adding [35S]GTPγS and GDP.

-

Incubate at 30°C for a specified time.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

Determine the IC50 value of this compound for the inhibition of dopamine-stimulated [35S]GTPγS binding.

-

cAMP Accumulation Assay

This assay measures the functional consequence of D3 receptor antagonism on the downstream signaling cascade.

-

Objective: To assess the ability of this compound to block the dopamine-induced inhibition of cAMP production.

-

Materials:

-

Whole cells expressing the human dopamine D3 receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

Dopamine (agonist).

-

This compound at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of dopamine and forskolin.

-

Incubate at 37°C for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection method.

-

Determine the IC50 value of this compound for the reversal of dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.

-

In Vivo Pharmacology

Preclinical in vivo studies are crucial to assess the therapeutic potential and side-effect profile of a D3 antagonist. While detailed efficacy data for this compound in animal models of psychosis or schizophrenia are not publicly available, initial studies in rats have been conducted to determine the dose range for behavioral experiments. In the rat forced swim test, doses of 0.52, 1.75, 5.24, and 17.46 μmol/kg (i.p.) were evaluated. These doses were selected based on the in vitro selectivity of this compound for D3 versus D2 receptors, with the aim of achieving D3 receptor-mediated effects at lower doses.

Logical Framework of this compound's Mechanism of Action

The mechanism of action of this compound can be understood through a logical progression from its molecular interaction to its potential therapeutic effects.

Conclusion

This compound is a high-affinity and selective antagonist for the dopamine D3 receptor, as demonstrated by in vitro binding studies. Its mechanism of action involves the competitive blockade of dopamine binding to the D3 receptor, thereby inhibiting the downstream Gi/o-mediated signaling cascade that leads to a decrease in intracellular cAMP. While its binding profile is well-characterized, detailed in vitro functional antagonism data and in vivo efficacy in animal models of major neuropsychiatric disorders are not extensively reported in the public literature. The available information, however, establishes this compound as a valuable research tool for elucidating the role of the dopamine D3 receptor in health and disease and underscores the potential of selective D3 receptor antagonism as a therapeutic strategy. Further studies are required to fully delineate its functional antagonist potency and in vivo pharmacological effects.

A-437203 (SKI-II): A Technical Guide to a Sphingosine Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-437203, more commonly known as SKI-II, is a potent and selective inhibitor of sphingosine (B13886) kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway. By blocking the synthesis of the pro-survival signaling molecule sphingosine-1-phosphate (S1P), SKI-II has emerged as a valuable tool for investigating the roles of SphK1 in various physiological and pathological processes, particularly in cancer biology. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of SKI-II. It includes detailed experimental protocols for key assays and visualizations of the SphK1 signaling pathway and a typical experimental workflow to facilitate its application in research and drug development.

Chemical Structure and Properties

SKI-II, with the chemical name 4-(4-(4-chloro-phenyl)-thiazol-2-ylamino)-phenol, is a small molecule inhibitor of SphK1. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol | [1] |

| Synonyms | This compound, SKI-II, SphK-I2 | [2] |

| Molecular Formula | C₁₅H₁₁ClN₂OS | [1] |

| Molecular Weight | 302.8 g/mol | [1] |

| CAS Number | 312636-16-1 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO to 75 mM. Soluble in a 1:2 solution of DMSO:PBS (pH 7.2) to 0.3 mg/mL. Insoluble in water. | [1][2] |

| Stability | Stable for at least 4 years when stored properly. It is recommended to use freshly prepared solutions. | [2][3] |

Biological Activity and Mechanism of Action

SKI-II is a non-ATP-competitive inhibitor of sphingosine kinase, with greater selectivity for SphK1 over SphK2.[4] Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator. The balance between intracellular levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. By inhibiting SphK1, SKI-II disrupts this balance, leading to a decrease in S1P levels and an accumulation of sphingosine, which can promote apoptosis.

The inhibitory and cytotoxic activities of SKI-II have been demonstrated in various studies and are summarized in the tables below.

Table 2.1: Inhibitory Activity of SKI-II against Sphingosine Kinases

| Target | IC₅₀ | Reference |

| SphK1 | 0.5 µM - 78 µM | [3][4] |

| SphK2 | 45 µM | [3] |

Table 2.2: Cytotoxic Activity of SKI-II in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ | Reference |

| T-24 | Bladder Carcinoma | 4.6 µM | [5] |

| MCF-7 | Breast Adenocarcinoma | 1.2 µM | [5] |

| MCF-7/VP | Doxorubicin-resistant Breast Cancer | 0.9 µM | [5] |

| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 1.3 µM | [5] |

Signaling Pathway

SphK1 is a key enzyme in a complex signaling network. Upon activation by various stimuli such as growth factors and cytokines, SphK1 phosphorylates sphingosine to S1P. S1P can then act intracellularly or be exported out of the cell to activate a family of G protein-coupled receptors (S1PRs), initiating downstream signaling cascades that promote cell survival, proliferation, migration, and angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological effects of SKI-II.

In Vitro Sphingosine Kinase 1 Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of SphK1 by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into sphingosine.

Materials:

-

Recombinant human SphK1

-

Sphingosine

-

[γ-³³P]ATP

-

Assay Buffer (20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl₂, 1 mM sodium orthovanadate, 15 mM NaF, 0.5 mM 4-deoxypyridoxine)[4]

-

SKI-II (dissolved in DMSO)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant SphK1 enzyme and sphingosine in the assay buffer.

-

Add serial dilutions of SKI-II or vehicle control (DMSO) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

-

Incubate the plate at 37°C for 30 minutes with shaking.

-

Terminate the reaction by adding 1 M HCl.

-

Extract the lipids using a chloroform:methanol (2:1) solution.

-

Transfer the aqueous phase containing the radiolabeled S1P to a scintillation vial.

-

Quantify the radioactivity using a scintillation counter to determine the level of SphK1 inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SKI-II (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of SKI-II or vehicle control (DMSO) for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of SKI-II on the migratory capacity of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SKI-II (dissolved in DMSO)

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a wound healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of SKI-II or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cells to invade through an extracellular matrix, a key step in metastasis.

Materials:

-

Cancer cell line of interest

-

Serum-free and complete cell culture medium

-

SKI-II (dissolved in DMSO)

-

Transwell inserts (8 µm pore size) coated with Matrigel

-

24-well plates

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.

-

Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber of the inserts in serum-free medium containing different concentrations of SKI-II or vehicle control.

-

Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

Experimental Workflow

A typical workflow for evaluating the efficacy of SKI-II is depicted below.

Conclusion

This compound (SKI-II) is a well-characterized inhibitor of SphK1 that serves as an indispensable research tool for elucidating the complex roles of the sphingolipid signaling pathway in health and disease. Its ability to modulate the sphingolipid rheostat and induce apoptosis in cancer cells underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and workflow provided in this guide are intended to facilitate the effective use of SKI-II in a research setting, contributing to further advancements in our understanding of SphK1 biology and its therapeutic targeting.

References

A-437203 (CAS Number 220519-06-2): A Technical Guide for Drug Development Professionals

An In-depth Examination of a Selective Dopamine (B1211576) D3 Receptor Antagonist

Introduction

A-437203, also known as ABT-925, is a potent and selective antagonist of the dopamine D3 receptor.[1] With a significantly higher affinity for the D3 receptor compared to the D2 receptor, this compound has been a subject of interest in the investigation of neurological and psychiatric disorders where the dopaminergic system is implicated. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and relevant experimental protocols to support researchers, scientists, and drug development professionals in their understanding and potential application of this molecule.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

| Property | Value |

| CAS Number | 220519-06-2 |

| Molecular Formula | C20H27F3N6OS |

| Molecular Weight | 456.53 g/mol |

| Physical Form | Solid |

| Solubility | Slightly soluble in DMSO and Methanol |

| Storage | Store at -20°C |

Pharmacology and Mechanism of Action

This compound acts as a competitive antagonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family. These receptors are primarily coupled to the Gi/o class of G proteins.

Upon activation by the endogenous ligand dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. By binding to the D3 receptor without activating it, this compound competitively blocks the binding of dopamine and other agonists, thereby preventing the downstream signaling events. This antagonism restores the activity of adenylyl cyclase, leading to an increase in cAMP levels.

The selective antagonism of the D3 receptor by this compound makes it a valuable tool for dissecting the specific roles of this receptor subtype in various physiological and pathological processes.

Quantitative Data

The following table summarizes the in vitro binding affinities of this compound for various dopamine receptor subtypes. The data highlights the compound's high selectivity for the D3 receptor.

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D2 | ~100-fold lower than D3 |

| Dopamine D3 | High affinity |

| Dopamine D4 | Lower affinity |

Note: Specific Ki, IC50, and EC50 values from various studies would be compiled here for a comprehensive comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.

Objective: To measure the competitive displacement of a radiolabeled ligand from the D3 receptor by this compound.

Materials:

-

Cell membranes expressing the human dopamine D3 receptor.

-

Radioligand (e.g., [3H]-Spiperone or a more D3-selective radioligand).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known D3 antagonist like haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (e.g., IC50 or pA2) of this compound as a D3 receptor antagonist.

Materials:

-

A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).

-

A D3 receptor agonist (e.g., quinpirole).

-

This compound (test compound).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a 96-well plate and grow them to the desired confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Add the D3 receptor agonist (at a concentration that gives a submaximal response, e.g., EC80) and forskolin to all wells.

-

Incubate the plate for a defined time at 37°C to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the antagonism of the agonist response.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound as a dopamine D3 receptor antagonist.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective dopamine D3 receptor antagonist. Its high affinity and selectivity make it an invaluable research tool for elucidating the role of the D3 receptor in health and disease. The provided technical information, including quantitative data and detailed experimental protocols, serves as a foundational resource for scientists and researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of targeting the dopamine D3 receptor.

References

A-437203 (ABT-925): A Technical Overview of a Selective Dopamine D3 Receptor Antagonist

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-437203, later known as ABT-925, is a potent and selective dopamine (B1211576) D3 receptor antagonist that was under development by Abbott Laboratories for the treatment of schizophrenia.[1] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, has been a target of significant interest for the development of antipsychotics due to its preferential expression in limbic brain regions associated with cognition and emotion. The therapeutic hypothesis is that selective blockade of D3 receptors could offer antipsychotic efficacy with a reduced side-effect profile compared to less selective agents that also block D2 receptors. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, including its synthesis, in vitro and in vivo properties, and clinical development.

Discovery and History

This compound emerged from Abbott Laboratories' research program focused on identifying selective dopamine D3 receptor antagonists. The development of this compound, also known as ABT-925, progressed to Phase II clinical trials for the treatment of schizophrenia.[1] However, the clinical development was ultimately discontinued. A Phase II study in patients with acute exacerbation of schizophrenia found that ABT-925, at doses of 50 mg and 150 mg once daily, did not demonstrate a statistically significant treatment effect compared to placebo on the primary or secondary efficacy endpoints.[2] A concurrent positron emission tomography (PET) study in healthy volunteers suggested that the doses used in the clinical trial may not have been sufficient to achieve adequate occupancy of D3 receptors, which could explain the lack of efficacy.[2]

Chemical Synthesis

The chemical synthesis of this compound is detailed in the patent literature. The synthesis involves a multi-step process culminating in the formation of the final compound. A detailed, step-by-step synthesis protocol is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol would be presented here, based on information that would be sought from patent literature. This would include reagents, reaction conditions, and purification methods for each step of the synthesis.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the dopamine D3 receptor over the D2 receptor.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through radioligand binding assays and functional assays.

Data Presentation: In Vitro Binding Affinities of this compound

| Receptor | Radioligand | Ki (nM) | Selectivity (D2/D3) |

| Dopamine D2 | [3H]-Spiperone | 71 | ~44-fold |

| Dopamine D3 | [3H]-Spiperone | 1.6 | - |

| Dopamine D4 | [3H]-Spiperone | 6220 | - |

Experimental Protocol: Radioligand Binding Assay

A detailed protocol for the radioligand binding assay would be provided here, based on anticipated standard methodologies. This would include details on the preparation of cell membranes expressing the dopamine receptors, the specific radioligand and its concentration, incubation conditions, method of separation of bound and free radioligand, and the method of data analysis to determine Ki values.

Experimental Protocol: GTPγS Functional Assay

A detailed protocol for a GTPγS functional assay to determine the antagonist activity of this compound would be presented here. This would include details on the preparation of cell membranes, the concentrations of agonist and antagonist used, incubation conditions, and the method for detecting the binding of [35S]GTPγS to G-proteins as a measure of receptor activation.

In Vivo Pharmacology

Preclinical in vivo studies were conducted to evaluate the effects of this compound in animal models. One study in rats demonstrated that this compound could counteract the social deficit and neurochemical alterations induced by a D3 receptor-preferring agonist.[3]

Data Presentation: Preclinical In Vivo Studies

A table summarizing the key findings from preclinical in vivo studies would be presented here. This would include the animal model used, the doses of this compound administered, and the observed effects on relevant behavioral or neurochemical endpoints.

Pharmacokinetics

The pharmacokinetic profile of ABT-925 was investigated in both preclinical species and humans.

Preclinical Pharmacokinetics

A table summarizing the pharmacokinetic parameters of this compound in preclinical species such as rats and dogs would be presented here. This would include parameters like Cmax, Tmax, half-life, and bioavailability following oral and intravenous administration.

Clinical Pharmacokinetics

In the Phase II clinical trial, pharmacokinetic parameter estimates for ABT-925 increased with dose in a linear fashion.[2]

Data Presentation: Clinical Pharmacokinetics of ABT-925

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| 50 mg QD | Data not available | Data not available | Data not available | Data not available |

| 150 mg QD | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative pharmacokinetic data from the clinical trial were not publicly available in the reviewed sources.

A PET study in healthy male subjects using the D3-preferential radioligand --INVALID-LINK---PHNO was conducted to assess the in vivo receptor occupancy of ABT-925. This study provided valuable insights into the relationship between plasma concentrations of the drug and its binding to D3 receptors in the brain.

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor, like other D2-like receptors, is coupled to Gi/o proteins. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). As an antagonist, this compound blocks the binding of dopamine to the D3 receptor, thereby preventing this signaling cascade.

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.

Drug Discovery and Development Workflow

The discovery and development of a compound like this compound typically follows a structured workflow, from initial target identification to clinical trials.

Caption: A generalized workflow for the discovery and development of this compound.

Conclusion

This compound (ABT-925) represents a significant effort in the development of selective dopamine D3 receptor antagonists for the treatment of schizophrenia. While the compound demonstrated a promising in vitro profile with high affinity and selectivity for the D3 receptor, it ultimately failed to show efficacy in Phase II clinical trials, potentially due to suboptimal receptor occupancy at the doses tested.[2] The story of this compound highlights the challenges in translating preclinical findings to clinical success and underscores the importance of robust dose-finding studies informed by receptor occupancy data. Despite its discontinuation, the research on this compound has contributed valuable knowledge to the field of dopamine D3 receptor pharmacology and continues to inform the development of new therapeutics for psychiatric disorders.

References

- 1. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Comparative Selectivity of Dopamine D2 and D3 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the selective binding and functional activity of two exemplary compounds, ML321 and a 4-phenylpiperazine analog (compound 6a), at the dopamine (B1211576) D2 and D3 receptors. The high degree of homology between these two receptor subtypes presents a significant challenge in the development of selective ligands. This document outlines the quantitative measures of selectivity and the detailed experimental protocols used to determine them.

Quantitative Data on Receptor Selectivity

The selectivity of a ligand for its target receptor over other receptors is a critical parameter in drug development, as it can predict the therapeutic efficacy and potential side effects of a drug candidate. Here, we present the binding affinities and functional potencies of a D2-selective antagonist, ML321, and a D3-selective ligand, compound 6a.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Selectivity (D2 Ki / D3 Ki or D3 Ki / D2 Ki) |

| ML321 | Dopamine D2 | 58 | ~80-fold for D2 |

| Dopamine D3 | ~4000 | ||

| Compound 6a | Dopamine D2 | ~700 | ~500-fold for D3 |

| Dopamine D3 | 1.4 |

Note: Data for ML321 is from radioligand binding competition assays.[1] Data for compound 6a is from competitive radioligand binding assays. The selectivity for compound 6a is approximately 500-fold.[2]

Functional Activity

Functional assays measure the biological response of a cell upon ligand binding to a receptor. For antagonists, this is often measured as the concentration of the compound required to inhibit 50% of the maximal response to an agonist (IC50 or AC50). For agonists, the potency is measured as the concentration required to produce 50% of its own maximal effect (EC50).

| Compound | Assay | Receptor | AC50/IC50 (µM) |

| ML321 | D2 Ca2+ Assay | Dopamine D2 | 0.070 |

| D2 β-arrestin Assay | Dopamine D2 | 0.725 | |

| D3 β-arrestin Assay | Dopamine D3 | 12.9 | |

| Compound 6a | Adenylyl Cyclase Inhibition | Dopamine D3 | - |

| β-arrestin Recruitment | Dopamine D3 | - |

Note: ML321 is a potent D2 antagonist with an AC50 of 0.070 µM in a Ca2+ mobilization assay and 0.725 µM in a β-arrestin assay, while its activity at the D3 receptor is significantly lower (AC50 = 12.9 µM).[3] Compound 6a has been evaluated in adenylyl cyclase inhibition and β-arrestin recruitment assays, demonstrating its functional activity at the D3 receptor.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the selectivity of D2 and D3 receptor ligands.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a receptor.[3]

Objective: To determine the inhibition constant (Ki) of a test compound at D2 and D3 receptors.

Materials:

-

Cell membranes prepared from cells stably expressing human D2 or D3 receptors.

-

Radioligand (e.g., [3H]-methylspiperone or [125I]IABN).

-

Test compound (e.g., ML321 or compound 6a) at various concentrations.

-

Non-specific binding determinant (e.g., a high concentration of a known non-selective ligand like haloperidol (B65202) or raclopride).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding determinant.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound. Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation, a key event in receptor desensitization and signaling.

Objective: To determine the functional potency (AC50/IC50) of a compound by measuring its ability to promote or inhibit β-arrestin recruitment.

Materials:

-

Cells co-expressing the dopamine receptor of interest (D2 or D3) and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin cells).

-

Test compound.

-

Agonist (for antagonist mode).

-

Assay medium.

-

Chemiluminescent or fluorescent substrate.

-

Luminometer or fluorometer.

Procedure:

-

Cell Plating: Seed the engineered cells into 96- or 384-well plates and allow them to attach overnight.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of the test compound to the cells.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration (typically EC80) of a known agonist.

-

-

Incubation: Incubate the plates for a specified time (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.

-

Detection: Add the detection reagents, including the substrate for the reporter enzyme.

-

Measurement: After a further incubation period, measure the luminescence or fluorescence signal.

-

Data Analysis: Plot the signal as a function of the log of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

D2 and D3 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To measure the ability of a compound to inhibit adenylyl cyclase activity.

Materials:

-

Cells expressing the D2 or D3 receptor.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test compound.

-

Agonist (for antagonist mode).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Treatment: Pre-incubate the cells with the test compound (and agonist in antagonist mode).

-

Stimulation: Add forskolin to stimulate adenylyl cyclase activity.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gαi/o-coupled receptor. Plot the cAMP levels against the log of the compound concentration to determine the EC50 or IC50.

Visualizations

Signaling Pathways

Dopamine D2 and D3 receptors are both members of the D2-like receptor family and share a primary signaling pathway through the Gαi/o family of G proteins.

Caption: Canonical Gαi/o signaling pathway for D2 and D3 receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the selectivity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A-437203: An In-Depth Technical Guide to its In Vitro Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of A-437203, a selective dopamine (B1211576) D3 receptor antagonist. This compound, also known as ABT-925, has been a subject of interest in neuroscience and pharmacology due to its high affinity and selectivity for the D3 receptor, a key target in various neurological and psychiatric disorders. This document summarizes the available quantitative binding data, details relevant experimental protocols, and illustrates the associated signaling pathways.

Core Data Presentation: In Vitro Binding Affinity of this compound

The following table summarizes the quantitative data on the in vitro binding affinity of this compound for various dopamine receptor subtypes. The data is compiled from commercially available information and should be considered in the context of the stated source.

| Target Receptor | Binding Affinity (Ki) | Source |

| Dopamine D2 | 71 nM | MedKoo Biosciences |

| Dopamine D3 | 1.6 nM | MedKoo Biosciences |

| Dopamine D4 | 6220 nM | MedKoo Biosciences |

Note: Ki is the inhibition constant, representing the concentration of the ligand that binds to 50% of the receptors in the absence of the radioligand.

Experimental Protocols: Radioligand Binding Assay for Dopamine D3 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human dopamine D3 receptor.

Materials:

-

Cell Membranes: Membranes from a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D3 receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the D3 receptor, such as [³H]-Spiperone or [³H]-Methylspiperone.

-

Test Compound: this compound (or other compounds to be tested) at various concentrations.

-

Non-specific Binding Control: A high concentration of a known D3 receptor ligand (e.g., unlabeled Spiperone or Haloperidol) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions such as MgCl₂ and EDTA.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to a specific protein concentration (e.g., 10-20 µg of protein per well).

-

Assay Setup: In a 96-well plate, set up the following for each concentration of the test compound:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Test Compound Binding: Cell membranes, radioligand, and the desired concentration of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of downstream effectors such as Protein Kinase A (PKA).

Caption: Dopamine D3 receptor signaling pathway, illustrating antagonist action.

Experimental Workflow for In Vitro Binding Assay

The following diagram outlines the key steps in a typical radioligand binding assay to determine the in vitro affinity of a compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

Preclinical Research Findings on A-437203: An In-depth Technical Guide

An Important Note on the Queried Compound:

Following a comprehensive review of publicly accessible scientific literature and databases, no preclinical research findings could be specifically attributed to the identifier "A-437203." This suggests that "this compound" may represent an internal development code not yet in the public domain, a compound that was discontinued (B1498344) early in development, or a typographical error.

However, the search did reveal a significant body of research on a similarly named compound, A-438079 , a potent and selective antagonist of the P2X7 receptor. Given the close similarity in nomenclature, it is highly probable that this was the intended compound of interest. This guide will, therefore, focus on the preclinical research findings for A-438079 .

Introduction to A-438079

A-438079 is a small molecule antagonist of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia. Activation of the P2X7 receptor is implicated in inflammatory processes, including the processing and release of pro-inflammatory cytokines like IL-1β. Consequently, antagonism of this receptor with agents like A-438079 presents a promising therapeutic strategy for a variety of inflammatory and pain-related conditions.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of A-438079.

| Parameter | Species | Value | Experimental Context |

| P2X7 Antagonism (IC₅₀) | Human | 10 nM | Inhibition of BzATP-induced Ca²⁺ flux |

| P2X7 Antagonism (IC₅₀) | Rat | 28 nM | Inhibition of BzATP-induced Ca²⁺ flux |

| IL-1β Release Inhibition (IC₅₀) | Human | 13 nM | LPS-primed human monocyte-derived macrophages |

| IL-1β Release Inhibition (IC₅₀) | Rat | 47 nM | LPS-primed rat peritoneal macrophages |

| Analgesic Efficacy (ED₅₀) | Rat | 30 mg/kg (p.o.) | Reversal of tactile allodynia in the Chronic Constriction Injury (CCI) model of neuropathic pain |

| Analgesic Efficacy (ED₅₀) | Rat | 10 mg/kg (p.o.) | Reduction of thermal hyperalgesia in the Complete Freund's Adjuvant (CFA) model of inflammatory pain |

Experimental Protocols

In Vitro P2X7 Receptor Antagonism Assay

Objective: To determine the potency of A-438079 in inhibiting P2X7 receptor activation.

Methodology:

-

HEK293 cells stably expressing either human or rat P2X7 receptors are cultured and plated in 96-well microplates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Following a wash step to remove extracellular dye, cells are pre-incubated with varying concentrations of A-438079 or vehicle control for 15 minutes.

-

The P2X7 receptor agonist, BzATP (300 µM), is added to stimulate receptor activation.

-

Changes in intracellular calcium concentration are measured immediately using a fluorescence plate reader (e.g., FLIPR).

-

The concentration of A-438079 that produces 50% inhibition of the maximal BzATP response (IC₅₀) is calculated using non-linear regression analysis.

In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Objective: To evaluate the efficacy of A-438079 in alleviating neuropathic pain.

Methodology:

-

Adult male Sprague-Dawley rats are anesthetized, and the right sciatic nerve is exposed.

-

Four loose chromic gut ligatures are tied around the nerve proximal to its trifurcation.

-

The incision is closed, and the animals are allowed to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

-

Tactile allodynia, a measure of pain in response to a non-painful stimulus, is assessed using von Frey filaments. The paw withdrawal threshold is determined.

-

A-438079 is administered orally at various doses.

-

Paw withdrawal thresholds are reassessed at multiple time points post-dosing to determine the analgesic effect.

-

The dose required to produce a 50% reversal of allodynia (ED₅₀) is calculated.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of A-438079 and a typical experimental workflow.

Caption: A-438079 blocks ATP-mediated P2X7 receptor activation, inhibiting downstream inflammatory signaling.

A-437203 and its Role in Neurotransmission: A Technical Guide to P2X7 Receptor Antagonism

Abstract: A-437203 is a potent and selective antagonist of the P2X7 receptor (P2X7R), an ATP-gated cation channel implicated in a variety of physiological and pathological processes within the central nervous system (CNS). This technical guide provides an in-depth overview of the P2X7 receptor's function, the mechanism of action of this compound, and its crucial role as a tool for investigating purinergic signaling in neurotransmission. We detail the impact of P2X7R antagonism on downstream signaling cascades, the modulation of glutamate (B1630785) release, and synaptic plasticity. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with comprehensive experimental protocols for characterizing P2X7R antagonists and measuring their effects on neurotransmitter dynamics. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of the core concepts.

The P2X7 Receptor in the Central Nervous System

The P2X7 receptor is a unique member of the P2X family of ionotropic purinergic receptors.[1] Unlike other P2X receptors, P2X7R requires high concentrations of extracellular adenosine (B11128) triphosphate (ATP) for activation, typically in the submillimolar to millimolar range.[1] Such high levels of ATP are characteristic of pathological conditions like neuroinflammation, ischemia, and cellular damage, positioning P2X7R as a key sensor of tissue distress.[2][3]

P2X7R is widely expressed in the CNS on various cell types, including microglia, astrocytes, and neurons.[4] Its activation initiates a rapid influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization.[3] A hallmark of sustained P2X7R activation is the formation of a large, non-selective pore that permits the passage of molecules up to 900 Daltons, a process that can trigger downstream inflammatory cascades and ultimately lead to apoptotic cell death.[4]

This compound: A Selective P2X7 Receptor Antagonist

This compound is a key pharmacological tool used to investigate the physiological and pathological roles of the P2X7 receptor. It acts as a potent and selective antagonist, allowing for the specific inhibition of P2X7R-mediated signaling pathways. The potency of this compound and other commonly used P2X7R antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which varies depending on the species and the specific assay used.

Data Presentation:

Table 1: Potency of Selected P2X7 Receptor Antagonists

| Compound | Species | Assay Type | IC50 (nM) | Reference |

| A-438079 | Human, Rat | Calcium Influx | ~100 (pIC50=6.9) | [5] |

| A-740003 | Human | Calcium Influx | 40 | [5] |

| A-740003 | Rat | Calcium Influx | 18 | [5] |

| A-804598 | Human, Rat, Mouse | Calcium Influx | 9-11 | [5] |

| JNJ-47965567 | Human | Binding Affinity | ~12.6 (pKi=7.9) | [5] |

| Brilliant Blue G | Mouse | Dye Uptake | ~10,000 | [1] |

| KN-62 | Human | Calcium Influx | 15 | [5] |

Note: A-438079 is structurally related to this compound and is often used as a reference compound. pIC50 of 6.9 corresponds to an IC50 of approximately 126 nM.

Table 2: Agonist Potency at the P2X7 Receptor

| Agonist | Species | Assay Type | EC50 (µM) | Reference |

| ATP | Human | Dye Uptake | ~700 | [6] |

| ATP | General | Channel Activation | 2000-4000 | [1] |

| BzATP | Rat | Channel Activation | 3.6 | [5] |

| BzATP | Mouse | Channel Activation | 285 | [5] |

BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a more potent synthetic agonist than ATP at most P2X7 receptors.

Core Mechanism: Interruption of P2X7-Mediated Signaling

The primary mechanism of this compound is the direct, competitive antagonism of the P2X7 receptor. By binding to the receptor, it prevents ATP from activating the channel, thereby inhibiting the initial cation influx and all subsequent downstream events.

-

Inhibition of Cation Influx: this compound blocks the rapid influx of Na+ and Ca2+ that occurs upon ATP binding. This prevents membrane depolarization and the rise in intracellular calcium that serves as a critical second messenger.

-

Blockade of Pore Formation: By preventing sustained receptor activation, this compound inhibits the formation of the large transmembrane pore. This protects the cell from uncontrolled molecular exchange and subsequent cytotoxicity.[4]

-

Modulation of Downstream Pathways: The influx of calcium via P2X7R activates numerous intracellular signaling cascades, including those involving CaMKII (Calcium/calmodulin-dependent protein kinase II), protein kinase C (PKC), and MAP kinases (MAPK), which can lead to the activation of transcription factors like NF-κB and the release of pro-inflammatory cytokines such as IL-1β. This compound effectively shuts down these pathways by blocking the initial calcium trigger.

Role in Neurotransmission

This compound is instrumental in clarifying the role of P2X7R in modulating synaptic communication, primarily by affecting neurotransmitter release.

Attenuation of P2X7-Mediated Glutamate Release

Under conditions of high ATP, such as during neuroinflammation or excitotoxicity, activation of P2X7 receptors on astrocytes can lead to the non-vesicular release of glutamate.[7][8][9] This purinergic-glutamatergic signaling loop can significantly impact nearby neurons. Studies have demonstrated that P2X7R activation on astrocytes induces an efflux of excitatory amino acids.[7][8] By blocking these receptors with this compound, researchers can prevent this ATP-induced glutamate release, thereby isolating and studying the specific contribution of this pathway to neuronal hyperexcitability and potential excitotoxicity.

Key Experimental Protocols for Studying this compound

Characterizing the activity of this compound and its effects on neurotransmission requires a suite of specialized in vitro assays.

Protocol: In Vitro Characterization of P2X7R Antagonism via Dye Uptake

The YO-PRO-1 uptake assay is a widely used, high-throughput method to measure P2X7R-mediated pore formation.[10][11][12]

-

Objective: To determine the IC50 value of this compound by measuring its ability to inhibit ATP-induced uptake of the fluorescent dye YO-PRO-1.

-

Materials:

-

HEK293 cells stably expressing human or rat P2X7R.

-

96-well poly-L-lysine coated plates.

-

Assay Buffer (e.g., NaCl 147 mM, HEPES 10 mM, Glucose 13 mM, KCl 2 mM, CaCl2 1 mM, MgCl2 1 mM, pH 7.4).

-

YO-PRO-1 Iodide stock solution (1 mM in DMSO).

-

ATP or BzATP stock solution (100 mM in water).

-

This compound stock solution (10 mM in DMSO).

-

Fluorescence microplate reader.

-

-

Methodology:

-

Cell Plating: Seed P2X7R-expressing HEK293 cells into a 96-well poly-L-lysine coated plate at a density that achieves 80-90% confluency on the day of the assay. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also prepare a working solution of YO-PRO-1 (e.g., 5 µM) in Assay Buffer.

-

Antagonist Incubation: Wash cells gently with Assay Buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

-

Dye Loading & Agonist Stimulation: Add the YO-PRO-1 working solution to all wells. Immediately after, add the P2X7R agonist (e.g., a final concentration of 1 mM ATP) to all wells except the negative control.

-

Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity (Excitation ~491 nm / Emission ~509 nm) kinetically over 15-30 minutes, reading every 30-60 seconds.[10][11]

-

Analysis: Determine the initial rate of dye uptake (slope of the linear phase of fluorescence increase) for each concentration of this compound.[11] Plot the rates against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flux through the P2X7R channel.[13]

-

Objective: To measure the inhibitory effect of this compound on ATP-evoked currents in P2X7R-expressing cells.

-

Materials:

-

P2X7R-expressing cells on coverslips.

-

Patch-clamp rig with amplifier, micromanipulators, and perfusion system.

-

Borosilicate glass capillaries for pipette pulling.

-

Extracellular Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl2, 1 MgCl2; pH 7.4.

-

Intracellular Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA; pH 7.2 (using NaCl mimics physiological conditions for the non-selective cation channel).

-

-

Methodology:

-

Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with Extracellular Solution.

-

Obtain Whole-Cell Configuration: Pull glass pipettes to a resistance of 3-5 MΩ. Approach a cell and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Baseline Recording: Record the baseline current.

-

Agonist Application: Perfuse the cell with a high concentration of ATP or BzATP (e.g., 1-3 mM) for 2-5 seconds to evoke an inward current. Wash out the agonist and allow the current to return to baseline.

-

Antagonist Application: Perfuse the cell with this compound at a desired concentration for 1-2 minutes.

-

Co-application: While still in the presence of this compound, re-apply the agonist (ATP/BzATP) at the same concentration and duration as in step 4.

-

Data Acquisition: Record the peak inward current in the absence and presence of the antagonist.

-

Analysis: Calculate the percentage of inhibition caused by this compound. Repeat for multiple concentrations to generate a dose-response curve and calculate the IC50.

-

Protocol: Measurement of Astrocyte Glutamate Release

This protocol outlines a method to test the hypothesis that this compound can block P2X7R-mediated glutamate release from primary astrocytes.

-

Objective: To quantify the effect of this compound on ATP-stimulated glutamate release from cultured astrocytes.

-

Materials:

-

Methodology:

-

Radiolabel Loading: Incubate confluent astrocyte cultures with D-[³H]aspartate for 1-2 hours to allow for transporter-mediated uptake into the cytosolic glutamate pool.

-

Wash: Wash the cells extensively with buffer to remove extracellular radiolabel.

-

Antagonist Pre-incubation: Add buffer containing this compound or vehicle control to the cells and incubate for 15-30 minutes.

-

Stimulation: Add BzATP (e.g., 100 µM) to the buffer and incubate for a defined period (e.g., 10 minutes).

-

Sample Collection: Collect the extracellular buffer (supernatant) from each well.

-

Cell Lysis: Lyse the remaining cells with a detergent (e.g., 0.1 M NaOH) to determine the amount of radiolabel remaining intracellularly.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate using liquid scintillation counting.

-

Analysis: Express the amount of released D-[³H]aspartate as a percentage of the total radioactivity (supernatant + lysate). Compare the percentage of release between control, BzATP-stimulated, and BzATP + this compound-treated groups.

-

Summary and Future Directions

This compound is an indispensable pharmacological tool for elucidating the complex role of the P2X7 receptor in the central nervous system. Its ability to selectively block P2X7R provides a clear method for investigating the receptor's contribution to neurotransmission, particularly through the modulation of glutamate release from glial cells. The experimental protocols detailed herein offer a robust framework for characterizing the potency of P2X7R antagonists and for exploring their functional consequences on neural signaling.

Future research will likely focus on leveraging compounds like this compound in more complex in vivo models to understand how P2X7R-mediated neurotransmission contributes to synaptic plasticity, network behavior, and the progression of neurological disorders. The continued development of potent and selective P2X7R antagonists remains a promising therapeutic strategy for conditions characterized by neuroinflammation and excitotoxicity.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 3. Human P2X7 receptors - Properties of single ATP-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuronal P2X7 Receptor: Involvement in Neuronal Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. P2X7 Receptor-Mediated Release of Excitatory Amino Acids from Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. P2X7 receptor-mediated release of excitatory amino acids from astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]

A-437203: A Deep Dive into its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-437203 is a potent and selective competitive antagonist of the dopamine (B1211576) D3 receptor. Its high affinity for this specific receptor subtype has made it a valuable tool in neuroscience research to elucidate the role of D3 receptors in various central nervous system (CNS) functions and pathologies. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on the CNS as demonstrated in preclinical studies, and detailed experimental methodologies.

Core Mechanism of Action: Selective Dopamine D3 Receptor Antagonism

This compound exhibits high selectivity for the dopamine D3 receptor over other dopamine receptor subtypes. This selectivity is crucial for isolating the effects of D3 receptor modulation in experimental settings.

Binding Affinity

The binding affinity of a ligand for its receptor is a key determinant of its potency. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 71 |

| Dopamine D3 | 1.6 |

| Dopamine D4 | 6220 |

| Table 1: Binding Affinities of this compound for Dopamine Receptor Subtypes.[1] |

As shown in Table 1, this compound has a significantly higher affinity for the D3 receptor compared to the D2 and D4 receptors, with a 44-fold selectivity for D3 over D2 receptors.[1]

Signaling Pathway

Dopamine receptors are G protein-coupled receptors (GPCRs). The D2-like receptor subfamily, which includes the D2, D3, and D4 receptors, primarily couples to the Gαi/o subunit of the G protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist, this compound blocks the binding of dopamine to the D3 receptor, thereby preventing this signaling cascade.

Effects on the Central Nervous System

Preclinical studies have investigated the effects of this compound on various CNS functions, particularly in the context of mood disorders.

Antidepressant-Like Effects: The Forced Swim Test

The forced swim test is a widely used behavioral assay in rodents to screen for potential antidepressant-like activity. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.

A study by Basso and colleagues (2005) investigated the role of dopamine receptor subtypes in the antidepressant-like effects of the D2/D3 agonist quinpirole (B1680403) in the rat forced swim test. In this study, this compound was used as a selective D3 antagonist. While the study primarily focused on the effects of quinpirole, it was noted that this compound, when administered alone at a dose of 17.46 µmol/kg, showed a nonsignificant trend to attenuate the antidepressant-like effect of a low dose of quinpirole, suggesting a potential, albeit modest, role for D3 receptor blockade in modulating depressive-like behavior.[2]

Experimental Protocol: Rat Forced Swim Test

This protocol is based on the general procedures for the forced swim test and the specific details provided in the study by Basso et al. (2005).

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm

-

This compound, dissolved in a suitable vehicle

-

Vehicle control (e.g., saline)

-

Video recording equipment and analysis software

Procedure:

-

Habituation (Day 1): Each rat is individually placed in the swim tank for a 15-minute pre-swim session. This session is to induce a baseline level of immobility for the subsequent test.

-

Drug Administration (Day 2): Twenty-four, five, and one hour before the test session, rats are administered this compound (e.g., 17.46 µmol/kg, i.p.) or the vehicle control.

-

Test Session (Day 2): Each rat is placed back into the swim tank for a 5-minute test session. The session is video-recorded for later analysis.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test session. Immobility is defined as the absence of all movements except for those necessary to keep the head above water.

Potential Therapeutic Implications

The selective antagonism of D3 receptors by compounds like this compound holds promise for the development of novel therapeutics for a range of CNS disorders. The high concentration of D3 receptors in limbic brain regions associated with emotion, motivation, and reward suggests their involvement in conditions such as depression, anxiety, and substance use disorders. Further research is warranted to fully elucidate the therapeutic potential of selective D3 receptor antagonists.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in the central nervous system. Its high selectivity allows for the specific targeting of this receptor subtype, providing insights into its function in both normal and pathological states. Preclinical evidence, although preliminary, suggests a potential role for D3 receptor modulation in mood regulation. Future studies employing this compound and other selective D3 antagonists will be crucial for advancing our understanding of the therapeutic potential of targeting this receptor.

References

A-437203: A Selective Dopamine D3 Receptor Antagonist with Therapeutic Potential in Neurological and Renal Disorders

A-437203 is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a key target in the central nervous system implicated in a range of neuropsychiatric conditions. Preclinical research has illuminated its potential therapeutic applications in schizophrenia, anxiety, and depression, with emerging evidence suggesting a role in mitigating diabetic nephropathy. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and blocking the dopamine D3 receptor. This G protein-coupled receptor is primarily expressed in the limbic areas of the brain, which are associated with emotion, motivation, and reward. Dysregulation of the dopaminergic system, particularly involving the D3 receptor, has been linked to the pathophysiology of various neurological and psychiatric disorders. By antagonizing the D3 receptor, this compound modulates downstream signaling cascades, offering a targeted approach to therapy with a potentially favorable side-effect profile compared to less selective dopamine receptor antagonists.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, providing key metrics for its receptor binding affinity.

| Parameter | Receptor | Value (nM) |

| Ki | Dopamine D2 | 71 |

| Dopamine D3 | 1.6 | |

| Dopamine D4 | 6220 |

This data highlights the high affinity and selectivity of this compound for the dopamine D3 receptor over the D2 and D4 subtypes.

Potential Therapeutic Applications

Schizophrenia